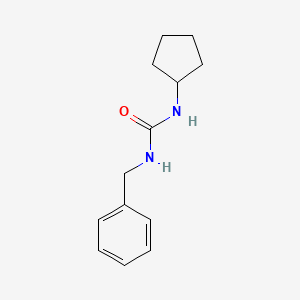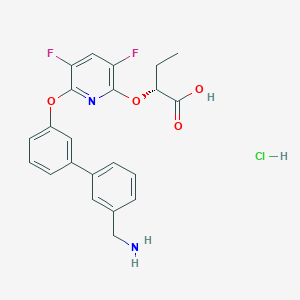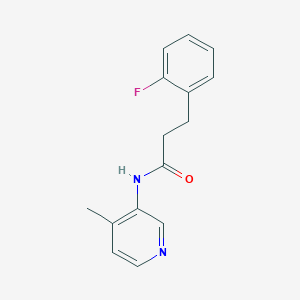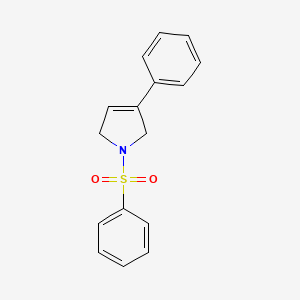
1-Benzyl-3-cyclopentylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-cyclopentylurea is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as BCPU and has been found to have a range of biochemical and physiological effects that make it a promising target for further research. In
Mécanisme D'action
The mechanism of action of BCPU is not fully understood. However, it is thought to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. BCPU has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BCPU has been found to have a range of biochemical and physiological effects. It has been shown to increase the activity of GABA in the brain, which can have anxiolytic and anticonvulsant effects. BCPU has also been found to decrease the activity of glutamate, which can have neuroprotective effects. In addition, BCPU has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BCPU is that it has been well-studied and has a known synthesis method. This makes it a useful compound for researchers who are interested in studying its effects. However, one limitation of BCPU is that its mechanism of action is not fully understood, which can make it difficult to interpret its effects in certain experimental settings.
Orientations Futures
There are several future directions for research on BCPU. One area of interest is its potential applications in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is its potential applications in the treatment of cancer, as BCPU has been found to have anti-inflammatory and antioxidant properties. Further research is needed to fully understand the mechanism of action of BCPU and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BCPU involves the reaction of benzyl isocyanate with cyclopentylamine. This reaction results in the formation of BCPU, which is a white crystalline powder. The synthesis of BCPU has been well-established and is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
BCPU has been extensively studied for its potential therapeutic applications. It has been found to have a range of effects on various physiological systems, including the central nervous system, cardiovascular system, and immune system. BCPU has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been found to have potential applications in the treatment of hypertension, inflammation, and cancer.
Propriétés
IUPAC Name |
1-benzyl-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(15-12-8-4-5-9-12)14-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIDJHDHGFFNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)




![5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate](/img/structure/B7451233.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)
![7-(4-bromobutoxy)-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one](/img/structure/B7451245.png)
![(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B7451260.png)
![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)


![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide hydrochloride](/img/structure/B7451295.png)